

# Spectroscopic Profile of N-(2-Bromoethyl)succinimide: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine-2,5-dione

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This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Bromoethyl)succinimide, a key intermediate in various synthetic applications. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a reliable reference for the identification and characterization of N-(2-Bromoethyl)succinimide in a laboratory setting.

## Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for N-(2-Bromoethyl)succinimide. These values are derived from the analysis of its constituent functional groups: the succinimide ring and the bromoethyl chain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	Triplet	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> Br
~3.5 - 3.7	Triplet	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> Br
~2.7	Singlet	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-

Predicted solvent: CDCl<sub>3</sub>. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~177	C=O (succinimide carbonyls)
~40	-N-CH <sub>2</sub> -CH <sub>2</sub> Br
~28	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-
~27	-N-CH <sub>2</sub> -CH <sub>2</sub> Br

Predicted solvent: CDCl<sub>3</sub>. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1770	Strong	Symmetric C=O stretch (imide)
~1700	Strong	Asymmetric C=O stretch (imide)
~1390	Medium	C-N stretch
~1180	Medium	C-N stretch
~2930	Medium	C-H stretch (aliphatic)
~650	Medium-Strong	C-Br stretch

Sample preparation: KBr pellet or thin film.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
205/207	[M] <sup>+</sup> (Molecular ion, bromine isotopes)
126	[M - Br] <sup>+</sup>
108/110	[CH <sub>2</sub> CH <sub>2</sub> Br] <sup>+</sup>
99	[Succinimide] <sup>+</sup>
82	[M - C <sub>2</sub> H <sub>4</sub> Br] <sup>+</sup>
55	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

## NMR Spectroscopy

### 2.1.1 Sample Preparation

- Weigh approximately 10-20 mg of N-(2-Bromoethyl)succinimide.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, filter the solution to remove any particulate matter.

### 2.1.2 $^1\text{H}$ NMR Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

### 2.1.3 $^{13}\text{C}$ NMR Acquisition

- Use the same sample prepared for  $^1\text{H}$  NMR.
- Tune the probe for  $^{13}\text{C}$ .
- Acquire the  $^{13}\text{C}$  NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[1\]](#)

- A sufficient number of scans and an appropriate relaxation delay (e.g., 2 seconds) should be used to ensure adequate signal from all carbon environments, including quaternary carbons.
- Process the FID, phase, and baseline correct the spectrum as described for  $^1\text{H}$  NMR.
- Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

### 2.2.1 Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of N-(2-Bromoethyl)succinimide with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[2\]](#)
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

### 2.2.2 IR Spectrum Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).
- The final spectrum should be displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

### 2.3.1 Sample Introduction and Ionization

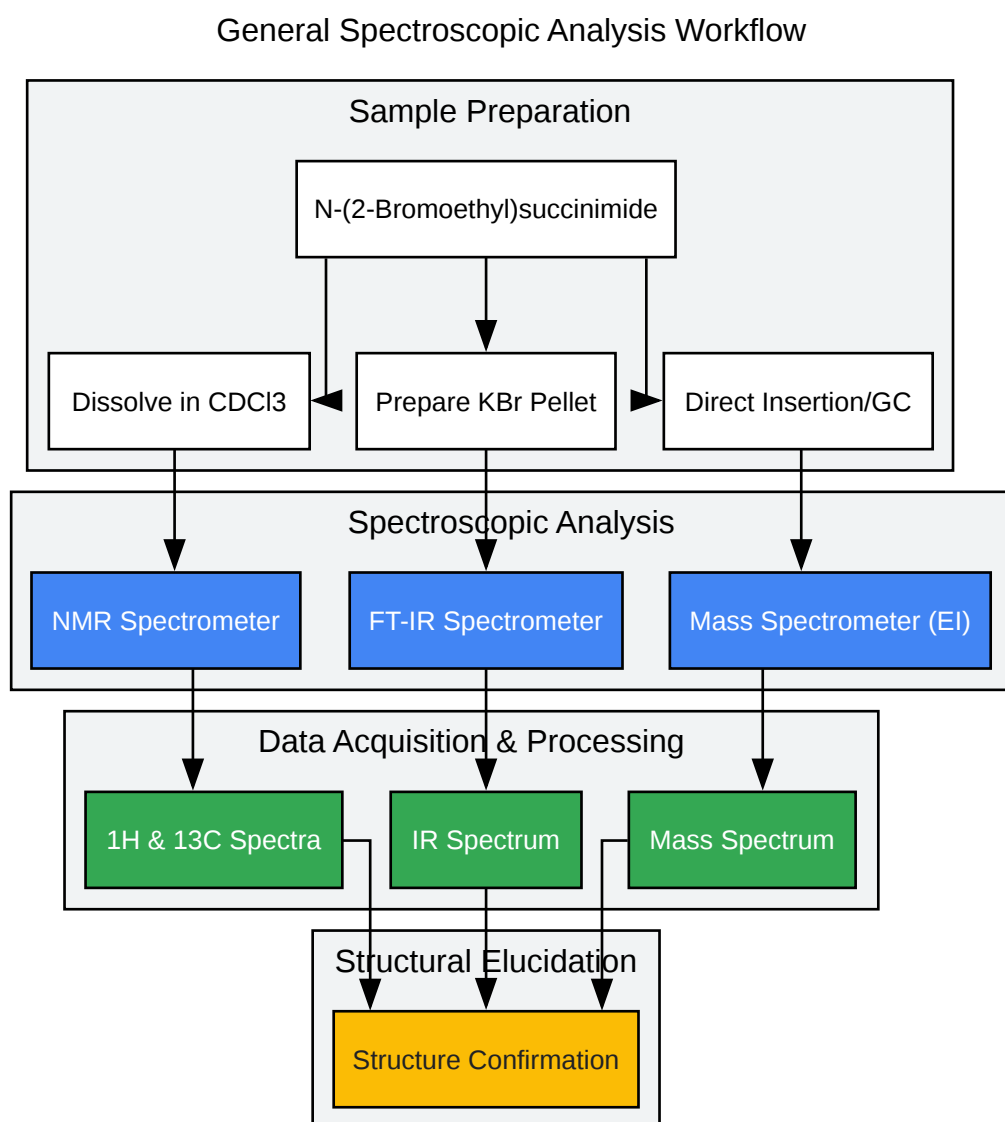
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Utilize Electron Ionization (EI) as the ionization method. The standard electron energy is 70 eV.[\[3\]](#)[\[4\]](#)[\[5\]](#)

### 2.3.2 Mass Analysis

- The generated ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-(2-Bromoethyl)succinimide.



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Caption: Workflow for Spectroscopic Analysis.

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